N-[4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl]-N-cyclobutyl-C-phenyl-methanesulfonamide
Overview
Description
Scientific Research Applications
Structural Studies and Supramolecular Assembly : Research into similar sulfonamide derivatives, like those involving nimesulide triazole derivatives, has focused on understanding their structural properties using techniques like X-ray powder diffraction. Such studies are crucial for understanding the molecular interactions and assembly of these compounds (Dey et al., 2015).
Quantum Mechanical Studies for Potential Applications : Quantum mechanical studies have been conducted on related aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds. These studies, which involve density functional theory and molecular electrostatic potential mapping, are essential for exploring potential applications like light harvesting in dye-sensitized solar cells (Mary et al., 2019).
Radiochemistry and Imaging Applications : The development of fluoromethylbenzylsulfonate esters for N-alkylation reactions in radiochemistry is a significant area of research. These agents are used in the production of radiolabeled compounds for imaging purposes, like PET scans (Choe et al., 1998).
Design of Novel Inhibitors for Disease Treatment : Similar sulfonamide compounds have been investigated for their potential as inhibitors in the treatment of diseases. For example, the synthesis of new pyridine derivatives as antibacterial and antifungal agents shows the broad applicability of this class of compounds in medicinal chemistry (Patel & Agravat, 2007).
Development of Nonpeptide Antagonists : Research into benzenesulfonamide derivatives has led to the identification of potent nonpeptide antagonists for various receptors, demonstrating the compound's potential in the development of new therapeutic agents (Hashimoto et al., 2002).
Enzyme Inhibition and Drug Design : The exploration of sulfonamide derivatives as enzyme inhibitors is a key aspect of drug design. Studies on compounds like thiophene-2-alkylsulfonamides have shown potent inhibition of enzymes like 5-lipoxygenase, crucial for anti-inflammatory drug development (Beers et al., 1997).
Design of Dual Inhibitors for Treatment of Disorders : The design of dual inhibitors of enzymes like cyclooxygenases and lipoxygenases, based on sulfonamide derivatives, is an emerging area in the treatment of disorders like inflammation and hypertension (Chen et al., 2006).
Mechanism of Action
Properties
IUPAC Name |
N-[[4-(4-acetylpiperazin-1-yl)-2-fluorophenyl]methyl]-N-cyclobutyl-1-phenylmethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O3S/c1-19(29)26-12-14-27(15-13-26)23-11-10-21(24(25)16-23)17-28(22-8-5-9-22)32(30,31)18-20-6-3-2-4-7-20/h2-4,6-7,10-11,16,22H,5,8-9,12-15,17-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYRWRFXAQOEJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)CN(C3CCC3)S(=O)(=O)CC4=CC=CC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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